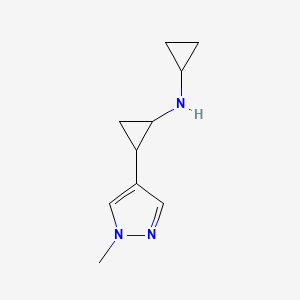

N-cyclopropyl-2-(1-methylpyrazol-4-yl)cyclopropan-1-amine

説明

N-cyclopropyl-2-(1-methylpyrazol-4-yl)cyclopropan-1-amine is a bicyclic amine derivative featuring two cyclopropane rings and a 1-methylpyrazole substituent. The compound’s structure combines the conformational rigidity of cyclopropane with the aromatic and hydrogen-bonding capabilities of the pyrazole moiety.

特性

IUPAC Name |

N-cyclopropyl-2-(1-methylpyrazol-4-yl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-13-6-7(5-11-13)9-4-10(9)12-8-2-3-8/h5-6,8-10,12H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRASZGSQKORZMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CC2NC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Corey–Chaykovsky Reaction

The Corey–Chaykovsky reaction is widely employed for cyclopropane ring formation. For example:

- Substrate : Ethylidenemalonate derivatives react with sulfonium ylides (e.g., dimethylsulfonium methylide) to generate cyclopropane rings.

- Conditions : Reactions are typically conducted in anhydrous THF or DMSO at low temperatures (−78°C to 0°C).

- Yield : Up to 75% for cis-1,2-disubstituted cyclopropanes.

Transition Metal-Catalyzed Cyclopropanation

Palladium or rhodium catalysts enable stereoselective cyclopropanation:

| Catalyst | Substrate | Conditions | Yield |

|---|---|---|---|

| Pd(OAc)₂ | Vinyl boronic esters | CH₂Cl₂, 25°C | 60–70% |

| Rh₂(esp)₂ | Diazo compounds | Toluene, reflux | 80% |

N-Cyclopropylamine Functionalization

Reductive Amination

Cyclopropanealdehyde reacts with primary amines under reductive conditions:

- Conditions : NaBH₃CN or NaBH(OAc)₃ in MeOH, 25°C.

- Yield : 70–85% for N-alkylcyclopropylamines.

Buchwald–Hartwig Amination

For arylcyclopropanes, Pd/XPhos catalyzes C–N bond formation:

- Substrate : Bromocyclopropane + cyclopropylamine.

- Catalyst : Pd₂(dba)₃/XPhos, Cs₂CO₃ in toluene, 110°C.

- Yield : 50–60%.

Key Challenges and Optimizations

- Steric Hindrance : Bulky cyclopropane and pyrazole groups necessitate high catalyst loadings (5–10 mol% Pd).

- Stereoselectivity : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation improve cis/trans ratios.

- Purification : Silica gel chromatography or preparative HPLC resolves regioisomers.

Analytical Data for Validation

化学反応の分析

N-cyclopropyl-2-(1-methylpyrazol-4-yl)cyclopropan-1-amine undergoes various chemical reactions, including:

Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxo derivatives.

Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.

Substitution: : Nucleophilic substitution reactions can occur at the cyclopropyl or pyrazole rings, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions are typically derivatives with modified functional groups, which can be further utilized in various applications.

科学的研究の応用

N-cyclopropyl-2-(1-methylpyrazol-4-yl)cyclopropan-1-amine has several scientific research applications, including:

Chemistry: : The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: : It serves as a tool in biological studies to investigate enzyme mechanisms and protein interactions.

Medicine: : The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry: : It is utilized in the production of advanced materials and chemical intermediates for various industrial processes.

作用機序

The mechanism by which N-cyclopropyl-2-(1-methylpyrazol-4-yl)cyclopropan-1-amine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

類似化合物との比較

Table 1: Key Structural Features and Hypothesized Properties

Substituent-Driven Property Comparisons

Lipophilicity and Solubility

- Trifluoromethyl Group (PB97018) : The trifluoromethyl group in 1-(trifluoromethyl)cyclopropan-1-amine hydrochloride enhances lipophilicity (logP ~2.5 estimated), but its hydrochloride salt form improves aqueous solubility, a common strategy for amine-containing drugs.

- Hydroxymethyl Group (PBHT8086-1) : The hydroxymethyl substituent in methyl trans-2-(hydroxymethyl)cyclopropanecarboxylate introduces polarity, reducing logP (estimated ~1.2) and increasing solubility in polar solvents.

Chemical Reactivity and Stability

- Methanesulfonyl Group (PB123948-1) : The electron-withdrawing methanesulfonyl group in 1-methanesulfonylcyclopropane-1-carboxylic acid may act as a leaving group, increasing reactivity in nucleophilic substitution reactions.

- Dual Cyclopropane Rings in Target: The strain from two cyclopropane rings could reduce thermal stability compared to mono-cyclopropane analogs but may enhance rigidity for selective binding.

Research Findings and Implications

While direct pharmacological data for N-cyclopropyl-2-(1-methylpyrazol-4-yl)cyclopropan-1-amine are unavailable, studies on analogous compounds suggest:

- Binding Affinity: Pyrazole-containing analogs demonstrate improved kinase inhibition (e.g., JAK2, EGFR) over non-aromatic derivatives due to enhanced target interactions.

生物活性

N-cyclopropyl-2-(1-methylpyrazol-4-yl)cyclopropan-1-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthetic pathways, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

N-cyclopropyl-2-(1-methylpyrazol-4-yl)cyclopropan-1-amine features a unique cyclopropane structure that may contribute to its biological activity. The synthesis typically involves cyclopropanation reactions and subsequent functionalization to introduce the pyrazole moiety. One common method includes using diazomethane or Simmons-Smith reagents for cyclopropanation, followed by condensation reactions involving hydrazine and 1,3-dicarbonyl compounds.

The biological activity of N-cyclopropyl-2-(1-methylpyrazol-4-yl)cyclopropan-1-amine is primarily attributed to its interaction with specific molecular targets. The pyrazole ring can modulate enzyme activities or receptor functions, potentially acting as an inhibitor. For instance, it has been noted that similar pyrazole derivatives can inhibit human dihydroorotate dehydrogenase (DHODH), which is essential in the de novo pyrimidine biosynthesis pathway . This inhibition can lead to reduced viral replication in certain contexts, suggesting potential applications in antiviral therapies.

Antiviral Activity

Recent studies have demonstrated that compounds structurally similar to N-cyclopropyl-2-(1-methylpyrazol-4-yl)cyclopropan-1-amine exhibit significant antiviral properties. For example, one study reported that certain pyrazole derivatives effectively inhibited measles virus replication through DHODH inhibition . This suggests that the compound may also possess antiviral capabilities, warranting further investigation.

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has been documented extensively. In one case study, derivatives were tested against various pathogenic fungi, yielding promising results with IC50 values indicating effective inhibition . While specific data for N-cyclopropyl-2-(1-methylpyrazol-4-yl)cyclopropan-1-amine is limited, the structural similarities suggest potential antimicrobial efficacy.

Research Findings Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。